molecular formula C20H18N2O B13005858 (4-Methyl-6-(methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone

(4-Methyl-6-(methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone

Cat. No.: B13005858
M. Wt: 302.4 g/mol
InChI Key: LLFSIYZURZTMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-6-(methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group, a phenyl group, and a methyl(phenyl)amino group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-6-(methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-3-nitropyridine with phenylmagnesium bromide to form the corresponding phenyl derivative. This intermediate is then subjected to reduction using hydrogen gas in the presence of a palladium catalyst to yield the amino derivative. Finally, the amino derivative is reacted with benzoyl chloride under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-throughput screening methods can optimize reaction conditions and identify the most effective catalysts and reagents for the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-6-(methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(4-Methyl-6-(methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methyl-6-(methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone
  • **4-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone
  • **4-Methyl-6-(methyl(phenyl)amino)pyridin-3-yl)(methyl)methanone

Uniqueness

(4-Methyl-6-(methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research .

Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

[4-methyl-6-(N-methylanilino)pyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C20H18N2O/c1-15-13-19(22(2)17-11-7-4-8-12-17)21-14-18(15)20(23)16-9-5-3-6-10-16/h3-14H,1-2H3

InChI Key

LLFSIYZURZTMNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N(C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.